6-(pentafluoroethyl)pyridine-3,4-diamine
Overview
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6F5N3/c8-6(9,7(10,11)12)5-1-3(13)4(14)2-15-5/h1-2H,14H2,(H2,13,15) . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical and Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not available in the sources I found.Scientific Research Applications
Synthesis and Polymer Applications
Polymer Synthesis and Properties : A diamine containing a pyridine heterocyclic group was synthesized for preparing poly(pyridine−imide), demonstrating high solubility in various solvents, good thermal stability, and high dielectric constant. This polymer could be used to form flexible and tough films with significant tensile strength and modulus (Liaw, Wang, & Chang, 2007).
Chelating Agents for Metallotectons : Compounds resembling 2,2′-bipyridine, including 6-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine, were found to chelate suitable metals and engage in hydrogen bonding, suggesting applications in metal-organic frameworks and crystal engineering (Duong, Métivaud, Maris, & Wuest, 2011).
Optical and Electrochemical Properties : Novel fluorescent poly(pyridine-imide) acids were developed, showing potential as fluorescent chemosensors. These materials exhibit good thermal stability and could be used in "off–on" fluorescent switches for acids (Wang, Liou, Liaw, & Chen, 2008).
Advanced Material Development
Fluorinated Polyimides Synthesis : Novel fluorinated polyimides derived from pyridine and thiophene monomers have been synthesized, showing high thermal stability and solubility in organic solvents. These polyimides have potential in advanced materials applications, such as electronics, due to their low water absorption and dielectric properties (Madhra, Salunke, Banerjee, & Prabha, 2002).
Optical Transparency in Polyimides : Research on polyimides derived from a pyridine-containing aromatic diamine showed promising results for applications requiring optical transparency. These polymers displayed good thermal stability and mechanical properties, suitable for various industrial applications (Yan et al., 2011).
Pyridine-Containing Polyimides for Fluorescence : New polyimides containing pyridine and triphenylamine groups were synthesized, showing potential as fluorescent materials due to their ability to exhibit strong orange fluorescence upon protonation. Such materials could be used in sensors and optical applications (Wang, Liou, Liaw, & Huang, 2008).
Safety and Hazards
The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes indicate various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Properties
IUPAC Name |
6-(1,1,2,2,2-pentafluoroethyl)pyridine-3,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F5N3/c8-6(9,7(10,11)12)5-1-3(13)4(14)2-15-5/h1-2H,14H2,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZMHDKXHYTRHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(C(F)(F)F)(F)F)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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